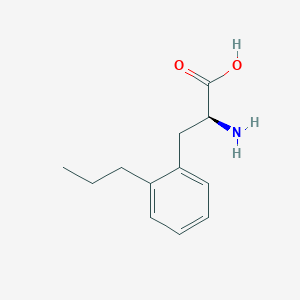
(2S)-2-amino-3-(2-propylphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(2-propylphenyl)propanoic acid is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S)-2-amino-3-(2-propylphenyl)propanoic acid, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in pharmacology and neuroprotection. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's molecular formula is C13H19N1O2, and it features a propanoic acid backbone with a 2-propylphenyl group attached at the third carbon. This unique structure contributes to its pharmacological properties.
Neuroprotective Properties
Preliminary studies suggest that this compound exhibits neuroprotective effects , which may be beneficial in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems is hypothesized to play a role in its protective effects against neuronal damage.
Table 1: Summary of Neuroprotective Studies
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics. The compound has been shown to have a high gastrointestinal absorption rate and favorable binding affinity for various receptors, including those involved in pain modulation and inflammation.
Case Study: Efficacy in Pain Management
A study conducted on rats evaluated the efficacy of this compound as an analgesic. Results indicated that administration led to a significant reduction in pain responses compared to control groups, suggesting potential applications in pain management therapies.
Comparative Analysis with Related Compounds
To better understand its biological activity, this compound can be compared with other structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 3-[(2-Phenylethyl)amino]propanoic acid | C₁₁H₁₆ClNO₂ | Neuroprotective |
| 3-(2-Aminocarbonylphenyl)propanoic acid analogs | C₁₃H₁₉N₁O₂ | Analgesic effects |
| 3-[Methyl(pentyl)amino]propanoic Acid Hydrochloride | C₉H₁₉ClNO₂ | Used as impurity reference |
Future Directions in Research
Further research is essential to fully elucidate the mechanisms of action for this compound. Potential areas for exploration include:
- Long-term efficacy studies : To assess the chronic effects of the compound on neurodegenerative conditions.
- Mechanistic studies : To clarify how it interacts with specific neurotransmitter systems.
- Clinical trials : To evaluate its safety and efficacy in human populations.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-propylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-5-9-6-3-4-7-10(9)8-11(13)12(14)15/h3-4,6-7,11H,2,5,8,13H2,1H3,(H,14,15)/t11-/m0/s1 |
InChIキー |
OAJXFUYBJKKMAE-NSHDSACASA-N |
異性体SMILES |
CCCC1=CC=CC=C1C[C@@H](C(=O)O)N |
正規SMILES |
CCCC1=CC=CC=C1CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















